1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C11H18N6 |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
1-(2-aminoethyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H18N6/c1-3-16(4-2)10-9-7-15-17(6-5-12)11(9)14-8-13-10/h7-8H,3-6,12H2,1-2H3 |
InChI Key |
XCBGEGFGPQGCRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2CCN |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly via Cyclocondensation Reactions
The pyrazolo[3,4-d]pyrimidine core is typically constructed from 5-amino-1H-pyrazole-4-carbonitrile precursors. For example, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile undergoes cyclocondensation with nitriles in the presence of potassium tert-butoxide to form 4-aminopyrazolo[3,4-d]pyrimidines . Adapting this method, the diethylamino group at position 4 can be introduced by substituting chloro intermediates with diethylamine.
Key Steps:
-
Chlorination: 1H-pyrazolo[3,4-d]pyrimidin-4-ol is treated with phosphorus oxychloride (POCl₃) to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine .
-
Amination: The chloro group undergoes nucleophilic substitution with diethylamine in ethanol under reflux, producing N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | POCl₃ | Toluene | 110°C | 6 h | 85% |
| 2 | Et₂NH | EtOH | Reflux | 12 h | 78% |
Introduction of the 2-Aminoethyl Group at Position 1
The 2-aminoethyl moiety is introduced via alkylation using protected amine precursors. A widely adopted method involves alkylation with 2-phthalimidoethyl bromide , followed by deprotection .
Procedure:
-
Alkylation:
-
Deprotection:
Optimization Data:
| Parameter | Value |
|---|---|
| Alkylation time | 48 h |
| Deprotection time | 5 h |
| Overall yield | 65–70% |
One-Pot Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A modified protocol combines core formation and functionalization in a single step :
Method:
-
Cyclocondensation: 5-Amino-1H-pyrazole-4-carbonitrile reacts with diethyl cyanamide under microwave irradiation (150°C, 30 min) to form the pyrazolo[3,4-d]pyrimidine core.
-
Concurrent alkylation: 2-Bromoethylphthalimide is added to the reaction mixture, enabling simultaneous core assembly and 1-position alkylation .
Advantages:
-
Reduced reaction time (2–4 h vs. 48 h conventional).
-
Higher purity (≥95% by HPLC).
Comparative Data:
| Method | Yield | Purity | Time |
|---|---|---|---|
| Conventional | 68% | 90% | 48 h |
| Microwave-assisted | 82% | 95% | 3 h |
Mechanistic Considerations and Challenges
-
Regioselectivity: Alkylation at the 1-position is favored due to the lower steric hindrance compared to the 3-position .
-
Side Reactions: Competing N7 alkylation may occur if excess alkylating agent is used, necessitating careful stoichiometric control .
-
Deprotection Efficiency: Hydrazine-mediated deprotection achieves >90% conversion but requires rigorous exclusion of moisture to prevent hydrolysis .
Analytical Characterization
Synthesized compounds are validated using:
-
1H NMR: Key signals include δ 1.2–1.4 ppm (diethyl CH₃), δ 3.4–3.6 ppm (NCH₂CH₂NH₂), and δ 8.1–8.3 ppm (pyrimidine H-3) .
-
MS: Molecular ion peaks align with theoretical m/z values (e.g., m/z 291.2 for C₁₂H₂₂N₇) .
Industrial-Scale Feasibility
A pilot-scale synthesis (100 g batch) achieved an overall yield of 62% using the microwave-assisted route, demonstrating scalability . Critical parameters include:
-
Temperature control (±2°C tolerance).
-
In-line purification using silica gel chromatography.
Emerging Alternatives
Recent studies explore enzymatic deprotection and flow chemistry to improve sustainability . For instance, immobilized lipases achieve 85% deprotection efficiency under mild conditions (pH 7, 37°C) .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions starting from simpler pyrazolo[3,4-d]pyrimidine derivatives. The synthesis process often includes the introduction of the aminoethyl side chain and diethyl substituents, which are crucial for enhancing the compound's biological activity.
Key Steps in Synthesis:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Alkylation : The introduction of ethyl groups is performed using alkyl halides in the presence of bases to yield the diethyl-substituted product.
- Final Amination : The aminoethyl group is introduced through reductive amination or similar techniques.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, exhibit significant anticancer properties. These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.
- Mechanism of Action : By inhibiting CDK2 activity, these compounds can induce cell cycle arrest and apoptosis in cancer cells. Studies have shown that compounds with similar scaffolds effectively inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) .
Anti-inflammatory Effects
Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. The compound has shown promise in reducing inflammation through inhibition of specific inflammatory pathways.
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce carrageenan-induced edema, indicating their potential use as anti-inflammatory agents .
Antimicrobial Activity
There is emerging evidence suggesting that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. This application is particularly relevant given the increasing resistance to conventional antibiotics.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their efficacy against various cancer cell lines. The study found that certain modifications to the core structure significantly enhanced anticancer activity against CDK2 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.6 |
| Compound B | HepG-2 | 7.8 |
| Compound C | HCT-116 | 6.5 |
Case Study 2: Anti-inflammatory Activity
Another investigation focused on assessing the anti-inflammatory effects of synthesized pyrazolo[3,4-d]pyrimidine derivatives in a carrageenan-induced rat model. Results indicated a dose-dependent reduction in paw edema compared to control groups .
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 55 |
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of viral replication .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Position 1 Modifications: Aminoethyl vs. Aminoethyl vs. Benzyl/Piperidinylmethyl: Bulky aromatic or heterocyclic substituents () enhance lipophilicity but may reduce metabolic stability .
- Position 4 Modifications: Diethylamine vs. Methyl/Phenyl: The flexible diethylamine group offers steric adaptability for target binding, contrasting with rigid phenyl () or planar morpholino groups (). Diethylamine vs. Chloromethyl: The chloromethyl group () introduces reactivity, whereas diethylamine provides basicity for salt formation .
Toxicity and ADME Profiles
- Mutagenicity : Pyrazolo[3,4-d]pyrimidines with aromatic substituents (e.g., N-benzyl derivatives) show mutagenicity in Ames tests (), necessitating caution for the target compound .
- Solubility vs. Bioavailability : The diethylamine group may improve solubility over chlorophenyl analogs (), but its basicity could affect membrane permeability .
Biological Activity
1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through cyclization reactions involving 3-amino-pyrazole and 4,6-dichloropyrimidine under basic conditions.
- Introduction of the Diethyl Group : This is generally accomplished using alkylation reactions with diethyl sulfate or similar reagents.
- Attachment of the Aminoethyl Group : This step may involve reductive amination or nucleophilic substitution to introduce the aminoethyl moiety.
The overall synthetic pathway can be optimized to enhance yield and purity through various reaction conditions.
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:
- Cell Line Studies : In vitro studies using MTT assays have shown that this compound effectively inhibits the proliferation of several cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 = 1.74 µM
- A549 (lung cancer)
- PC-3 (prostate cancer)
These results suggest that the pyrazolo[3,4-d]pyrimidine scaffold is crucial for its anti-proliferative activity .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Kinases : Molecular docking studies indicate that it may interact with specific kinases involved in cell signaling pathways critical for cancer cell survival and proliferation. This interaction potentially leads to cell cycle arrest and apoptosis in cancer cells .
Comparative Activity
A comparative analysis with other pyrazolo[3,4-d]pyrimidine derivatives reveals that compounds with similar structural motifs often exhibit varying degrees of biological activity. For instance:
This table illustrates that structural modifications can significantly influence biological potency.
Case Study 1: Inhibition of Tumor Growth
A study investigating the effects of this compound in vivo demonstrated a marked reduction in tumor size in xenograft models when treated with varying doses of the compound. The results indicated a dose-dependent response, supporting its potential as an anticancer agent.
Case Study 2: Molecular Docking Studies
Advanced molecular docking simulations have provided insights into the binding affinities of this compound with various targets such as CDK2 and other kinases involved in tumor progression. The binding interactions were characterized by favorable energy profiles, suggesting strong potential for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves alkylation or condensation reactions. For pyrazolo[3,4-d]pyrimidine derivatives, alkylating agents (e.g., 2-aminoethyl halides) are reacted with a pyrazolo-pyrimidine core under reflux in solvents like acetonitrile or ethanol. Phase transfer catalysts (e.g., tetrabutylammonium bromide) and temperature control (60–80°C) are critical for regioselectivity and yield optimization. Post-reaction purification via recrystallization (e.g., using acetonitrile) ensures high purity .
- Key Variables : Solvent polarity, reaction time, and stoichiometric ratios of alkylating agents. For example, excess alkylating agents may lead to di-substitution byproducts, requiring careful monitoring via TLC or HPLC .
Q. How can the molecular structure of this compound be validated post-synthesis?
- Techniques : Use 1H NMR to confirm substituent positions (e.g., amine protons at δ 2.8–3.2 ppm, pyrazole protons at δ 7.5–8.5 ppm). IR spectroscopy identifies functional groups (N-H stretch at ~3300 cm⁻¹ for the aminoethyl group). Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ ion) .
- Advanced Validation : X-ray crystallography resolves 3D conformation, particularly the dihedral angle between the pyrazolo-pyrimidine core and substituents, critical for binding studies .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of pyrazolo-pyrimidine derivatives, such as kinase inhibition vs. off-target effects?
- Experimental Design :
- Perform kinase profiling assays (e.g., ADP-Glo™) to quantify inhibition constants (IC50) against a panel of kinases (e.g., PKA, PKC). Compare results with structurally similar derivatives (e.g., 1-cyclohexyl-N-ethyl analogs) to identify substituent-dependent selectivity .
- Use molecular docking (e.g., AutoDock Vina) to model interactions between the aminoethyl group and kinase ATP-binding pockets. Validate predictions via mutagenesis (e.g., replacing key lysine residues in the kinase domain) .
Q. How do structural modifications (e.g., aminoethyl vs. methoxybenzyl substituents) alter the compound’s pharmacokinetic properties?
- Methodology :
- LogP Measurement : Compare partition coefficients (e.g., shake-flask method) to assess lipophilicity changes. Aminoethyl groups (logP ~1.2) enhance aqueous solubility vs. methoxybenzyl (logP ~2.8) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Tertiary amines (e.g., N,N-diethyl) resist oxidative metabolism better than primary amines .
- Impact on Bioactivity : Increased solubility improves cellular uptake but may reduce membrane permeability. Balance via prodrug strategies (e.g., acetylating the aminoethyl group) .
Q. What experimental approaches can address discrepancies in reported binding affinities for this compound across studies?
- Root Cause Analysis : Variability may stem from assay conditions (e.g., ATP concentration in kinase assays) or buffer pH affecting ionization of the aminoethyl group.
- Standardization :
- Use SPR (Surface Plasmon Resonance) to measure real-time binding kinetics (ka, kd) under standardized buffer conditions (e.g., 10 mM HEPES, pH 7.4).
- Validate affinity data with orthogonal methods (e.g., ITC for thermodynamic parameters) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
